molecular formula C23H34ClN3O5 B15182584 2-Propenamide, N-(1-(2-oxo-2-(1-pyrrolidinyl)ethyl)-4-piperidinyl)-3-(3,4,5-trimethoxyphenyl)-, monohydrochloride, (E)- CAS No. 97181-17-4

2-Propenamide, N-(1-(2-oxo-2-(1-pyrrolidinyl)ethyl)-4-piperidinyl)-3-(3,4,5-trimethoxyphenyl)-, monohydrochloride, (E)-

Cat. No.: B15182584
CAS No.: 97181-17-4
M. Wt: 468.0 g/mol
InChI Key: UMJHPYJIANRHOX-UHDJGPCESA-N
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Description

2-Propenamide, N-(1-(2-oxo-2-(1-pyrrolidinyl)ethyl)-4-piperidinyl)-3-(3,4,5-trimethoxyphenyl)-, monohydrochloride, (E)- is a complex organic compound with a unique structure that includes a propenamide backbone, a piperidinyl group, and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenamide, N-(1-(2-oxo-2-(1-pyrrolidinyl)ethyl)-4-piperidinyl)-3-(3,4,5-trimethoxyphenyl)-, monohydrochloride, (E)- typically involves multi-step organic reactions. The process begins with the preparation of the core propenamide structure, followed by the introduction of the piperidinyl and trimethoxyphenyl groups through various coupling reactions. Common reagents used in these reactions include acyl chlorides, amines, and organometallic catalysts. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. Key steps in the industrial synthesis include the purification of intermediates and the final product through techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Propenamide, N-(1-(2-oxo-2-(1-pyrrolidinyl)ethyl)-4-piperidinyl)-3-(3,4,5-trimethoxyphenyl)-, monohydrochloride, (E)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-Propenamide, N-(1-(2-oxo-2-(1-pyrrolidinyl)ethyl)-4-piperidinyl)-3-(3,4,5-trimethoxyphenyl)-, monohydrochloride, (E)- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Propenamide, N-(1-(2-oxo-2-(1-pyrrolidinyl)ethyl)-4-piperidinyl)-3-(3,4,5-trimethoxyphenyl)-, monohydrochloride, (E)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Acrylamide: A simpler analog with a propenamide backbone but lacking the piperidinyl and trimethoxyphenyl groups.

    Diacetone acrylamide: Contains a similar propenamide structure but with different substituents.

Uniqueness

2-Propenamide, N-(1-(2-oxo-2-(1-pyrrolidinyl)ethyl)-4-piperidinyl)-3-(3,4,5-trimethoxyphenyl)-, monohydrochloride, (E)- is unique due to its complex structure, which imparts distinct chemical and biological properties

Properties

CAS No.

97181-17-4

Molecular Formula

C23H34ClN3O5

Molecular Weight

468.0 g/mol

IUPAC Name

(E)-N-[1-(2-oxo-2-pyrrolidin-1-ylethyl)piperidin-4-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide;hydrochloride

InChI

InChI=1S/C23H33N3O5.ClH/c1-29-19-14-17(15-20(30-2)23(19)31-3)6-7-21(27)24-18-8-12-25(13-9-18)16-22(28)26-10-4-5-11-26;/h6-7,14-15,18H,4-5,8-13,16H2,1-3H3,(H,24,27);1H/b7-6+;

InChI Key

UMJHPYJIANRHOX-UHDJGPCESA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2CCN(CC2)CC(=O)N3CCCC3.Cl

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2CCN(CC2)CC(=O)N3CCCC3.Cl

Origin of Product

United States

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